3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol
Description
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is a diol derivative characterized by a cyclohexyl ether substituent with three methyl groups at the 3,3,5 positions. This structure confers unique steric and electronic properties, differentiating it from simpler propanediols. The bulky 3,3,5-trimethylcyclohexyloxy group likely enhances hydrophobicity and reduces polarity compared to smaller substituents, influencing solubility, thermal stability, and applications in industrial formulations .
Properties
CAS No. |
63991-90-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-(3,3,5-trimethylcyclohexyl)oxypropane-1,2-diol |
InChI |
InChI=1S/C12H24O3/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,13-14H,4-8H2,1-3H3 |
InChI Key |
XLNQVDHZDZPRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, which is then reacted with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as calcium oxide or magnesium oxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of heterogeneous catalysts in a solvent-free environment is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Comparative Properties of 1,2-Propanediol Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility | Key Substituent |
|---|---|---|---|---|---|
| 1,2-Propanediol | 76.09 | 188.6 | -60 | Miscible in water | None (parent compound) |
| 3-Phenoxy-1,2-propanediol | 168.19 | N/A | N/A | Slightly soluble | Phenoxy group |
| 3-(4-Chlorophenoxy)-1,2-propanediol | 202.64 | N/A | 78–82 | Slightly soluble | 4-Chlorophenoxy group |
| 3-(3,3,5-TMCH-oxy)-1,2-propanediol* | ~220 (estimated) | >200 (estimated) | N/A | Low water solubility | 3,3,5-Trimethylcyclohexyloxy |
Key Observations:
Hydrogen Bonding and Polarity: 1,2-Propanediol exhibits strong hydrogen bonding due to vicinal hydroxyl groups, leading to high water miscibility and applications as a humectant . Substituted derivatives (e.g., phenoxy or chlorophenoxy) show reduced polarity and solubility due to bulky or aromatic groups, aligning with 3-(3,3,5-TMCH-oxy)-1,2-propanediol’s predicted hydrophobicity . In battery applications, 1,2-propanediol’s hydrogen bonding facilitates rapid desolvation, while bulkier substituents may hinder ion mobility .
Thermal Stability: 1,2-Propanediol’s boiling point (188.6°C) suits antifreeze applications, whereas 3-(4-Chlorophenoxy)-1,2-propanediol’s higher melting point (78–82°C) suggests solid-state stability under ambient conditions . The trimethylcyclohexyloxy group in the target compound likely increases thermal resistance compared to linear analogs.
Toxicity and Biodegradability: 1,2-Propanediol is low-toxicity and biodegradable, making it a safer alternative to ethylene glycol . Chlorinated derivatives (e.g., 3-(4-Chlorophenoxy)-1,2-propanediol) may pose higher environmental risks due to halogen persistence .
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